what is the chemical structure of 3-(octadecyloxy)benzoic acid
what is the chemical structure of 3-(octadecyloxy)benzoic acid
Title: 3-(Octadecyloxy)benzoic Acid: Structural Chemistry, Synthesis, and Advanced Applications
Executive Summary & Chemical Identity
In the realm of supramolecular chemistry and advanced lipid engineering, the spatial orientation of hydrophobic domains dictates the macroscopic behavior of the entire system. As a Senior Application Scientist, I frequently leverage 3-(octadecyloxy)benzoic acid (CAS: 123876-12-0)[1] as a highly versatile amphiphilic building block. With a molecular weight of 390.612 g/mol [2] and a linear formula of C25H42O3 , this compound features a rigid, polar benzoic acid "head" and a highly flexible, 18-carbon hydrophobic "tail" linked via an ether bridge at the meta (3-) position.
This specific meta-substitution is not a trivial structural detail; it is the core driver of the molecule's unique physicochemical behavior, making it an invaluable dopant in [3] and a structural modifier in lipid nanoparticle (LNP) formulations.
Structural Chemistry & The Causality of Meta-Substitution
To understand the utility of 3-(octadecyloxy)benzoic acid, we must analyze the causality behind its molecular geometry.
In traditional liquid crystal (LC) design, para-substituted analogs (e.g., 4-octadecyloxybenzoic acid) are utilized because their linear geometry allows for dense, highly ordered crystalline packing, typically resulting in rigid Smectic phases[4]. However, the meta-linkage in 3-(octadecyloxy)benzoic acid introduces a ~120° steric "kink" into the molecular axis.
The Mechanistic Impact: When the carboxylic acid groups of two 3-(octadecyloxy)benzoic acid molecules undergo intermolecular hydrogen bonding, they form a dimerized mesogen. Because of the meta-kink, this resulting supramolecular structure is pseudo-symmetric and non-linear. This geometry intentionally disrupts tight van der Waals packing between the C18 alkyl chains, thereby lowering the melting point and suppressing rigid crystallization. This thermodynamic disruption is critical for inducing lower-temperature nematic phases or increasing the fluidity of lipid bilayers when the compound is used as a hydrophobic anchor in drug delivery systems[4],[3].
Caption: Hydrogen-bonding dimerization of 3-(octadecyloxy)benzoic acid forming a mesogen.
Self-Validating Synthesis Protocol
The synthesis of 3-(octadecyloxy)benzoic acid relies on a robust, two-step workflow: a Williamson etherification followed by base-catalyzed saponification[5],[6],[7]. As an application scientist, I prioritize protocols that are self-validating—meaning the success of the reaction is visually or chemically evident at each stage without requiring immediate NMR confirmation.
Step 1: Williamson Etherification
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Reagents: Ethyl 3-hydroxybenzoate (1.0 eq), 1-bromooctadecane (1.1 eq), Potassium Carbonate ( K2CO3 , 2.0 eq).
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Solvent: Anhydrous N,N-Dimethylformamide (DMF).
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Procedure:
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Dissolve ethyl 3-hydroxybenzoate in DMF. Add K2CO3 and stir at room temperature for 15 minutes to generate the phenoxide ion.
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Add 1-bromooctadecane and heat the mixture to 80°C for 12 hours under an inert argon atmosphere.
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Causality & Validation: K2CO3 is chosen as a mild base because it is strong enough to deprotonate the phenol ( pKa ~9.5) but weak enough to prevent premature hydrolysis of the ethyl ester. The reaction's progress is self-validating via Thin Layer Chromatography (TLC); the highly polar starting phenol is consumed, replaced by a highly non-polar, UV-active spot running near the solvent front (e.g., in 9:1 Hexane:EtOAc) due to the massive C18 lipid tail.
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Step 2: Saponification & Acidification
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Reagents: Sodium Hydroxide (NaOH, 5 M aqueous), Ethanol.
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Procedure:
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Isolate the intermediate ethyl 3-(octadecyloxy)benzoate and dissolve it in ethanol.
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Add the 5 M NaOH solution and reflux the suspension overnight[5].
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Dilute the mixture with distilled water and cool to room temperature.
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The Self-Validating Precipitation: Slowly add concentrated HCl dropwise while monitoring the pH. The sodium salt of the product is soluble in the ethanol/water matrix. However, as the pH drops below the pKa of the benzoic acid (~4.2), the carboxylate is protonated. At pH < 3, the resulting 3-(octadecyloxy)benzoic acid becomes profoundly hydrophobic and undergoes massive, rapid crystallization, crashing out of the solution as a white solid[5].
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Filter, wash with cold water, and dry in vacuo.
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Caption: Workflow for the synthesis of 3-(octadecyloxy)benzoic acid via Williamson etherification.
Physicochemical Data Presentation
To facilitate rapid comparison for formulation scientists, the core quantitative metrics of 3-(octadecyloxy)benzoic acid are summarized below:
| Property | Value | Scientific Implication |
| Chemical Name | 3-(Octadecyloxy)benzoic acid | Meta-substituted amphiphile |
| CAS Number | 123876-12-0[1] | Unique identifier for procurement/safety |
| Molecular Formula | C25H42O3 [2] | Balances a large hydrophobic domain with a polar head |
| Molecular Weight | 390.612 g/mol [2] | High mass ratio of lipid tail to headgroup |
| Appearance | White to off-white solid | Indicates high purity post-crystallization |
| Solubility | Soluble in DMF, hot EtOH, CHCl3 | Requires organic solvents for formulation |
| H-Bond Donors/Acceptors | 1 / 3 | Capable of forming strong dimeric mesogens[4] |
References
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New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions Frontiers in Chemistry / PubMed Central (PMC)[Link]
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Synthesis of Functionalised Aromatic Oligamide Rods PubMed Central (PMC)[Link]
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Study of the mesogenic behaviour of hydrogen-bonded complexes prepared from aminophenylazopyridines and benzoic acid derivatives Liquid Crystals (Taylor & Francis)[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-(dimethylamino)benzoic acid sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2018361867B2 - Brartemicin analogues - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Functionalised Aromatic Oligamide Rods - PMC [pmc.ncbi.nlm.nih.gov]
